molecular formula C20H30 B1241737 Erogorgiaene

Erogorgiaene

Cat. No. B1241737
M. Wt: 270.5 g/mol
InChI Key: JWQVCYABIGUFIY-JENIJYKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Erogorgiaene is a natural product found in Antillogorgia elisabethae with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Erogorgiaene has been a target for chemical synthesis due to its complex structure and potential biological activities. Harmata et al. (2008) and Hong et al. (2005) have contributed to the understanding of benzothiazines in the synthesis of erogorgiaene. These studies have been crucial in advancing the methods for its formal total synthesis, especially considering the challenges posed by its stereochemistry (Harmata, Hong, & Schreiner, 2008) (Harmata & Hong, 2005).

Antimycobacterial Activity

  • A significant application of erogorgiaene is in the field of antimycobacterial research. Incerti‐Pradillos et al. (2016) reported a highly enantioselective synthesis of (-)-erogorgiaene, showing promising antitubercular activity against multidrug-resistant strains of Mycobacterium tuberculosis. This highlights its potential as a therapeutic agent in treating tuberculosis (Incerti‐Pradillos et al., 2016).

Bioactive Compound Synthesis

  • The synthesis of bioactive compounds like erogorgiaene has been a focus due to their potential applications in medicine. Yadav et al. (2012) achieved a formal total synthesis of erogorgiaene using a protecting group-free strategy, which is significant for streamlining the synthesis process and making it more accessible for further research and development (Yadav, Thirupathaiah, & Ghamdi, 2012).

Marine Natural Products

  • Erogorgiaene, isolated from marine sources like Pseudopterogorgia elisabethae, has been studied for its natural occurrence and properties. Rodríguez and Ramírez (2001) identified erogorgiaene as an antimycobacterial compound from this marine octocoral, contributing to our understanding of marine-derived bioactive substances (Rodríguez & Ramírez, 2001).

Sustainable Bioactive Production

  • Ringel et al. (2020) explored sustainable methods for generating bioactive compounds like erogorgiaene, addressing the challenge of sourcing these compounds from marine organisms in an environmentally friendly manner. Their work provides a pathway for sustainable access to such compounds, highlighting the importance of preserving marine biodiversity while advancing pharmaceutical research (Ringel et al., 2020).

properties

Product Name

Erogorgiaene

Molecular Formula

C20H30

Molecular Weight

270.5 g/mol

IUPAC Name

(1S,4R)-1,6-dimethyl-4-[(2S)-6-methylhept-5-en-2-yl]-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C20H30/c1-14(2)7-6-8-16(4)19-12-10-17(5)18-11-9-15(3)13-20(18)19/h7,9,11,13,16-17,19H,6,8,10,12H2,1-5H3/t16-,17-,19+/m0/s1

InChI Key

JWQVCYABIGUFIY-JENIJYKNSA-N

Isomeric SMILES

C[C@H]1CC[C@@H](C2=C1C=CC(=C2)C)[C@@H](C)CCC=C(C)C

Canonical SMILES

CC1CCC(C2=C1C=CC(=C2)C)C(C)CCC=C(C)C

synonyms

erogorgiaene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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